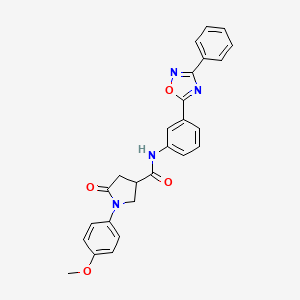
N-cyclohexyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a potent and selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer. The inhibition of CAIX by this compound has been shown to have anti-tumor effects, making it a promising candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (this compound). This compound is an enzyme that is overexpressed in hypoxic regions of tumors, where it plays a critical role in maintaining the pH balance and promoting tumor growth. The inhibition of this compound by this compound disrupts the pH balance in the tumor microenvironment, leading to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of this compound. This inhibition leads to a decrease in the extracellular pH of tumor cells, which in turn affects various cellular processes, such as cell proliferation, migration, and invasion. In addition, the compound has been shown to induce apoptosis and autophagy in cancer cells, further contributing to its anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclohexyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide in lab experiments include its potent and selective inhibition of this compound, which makes it a valuable tool for studying the role of this enzyme in cancer biology. In addition, the compound has demonstrated significant anti-tumor effects in vitro and in vivo, making it a promising candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects, which need to be carefully evaluated.
Direcciones Futuras
There are several future directions for the research on N-cyclohexyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide. One direction is to further investigate its anti-tumor effects in different types of cancer and to optimize its therapeutic potential. Another direction is to explore its potential as a diagnostic tool for cancer, as this compound is a biomarker for hypoxia in tumors. Additionally, the compound can be used as a lead compound for the development of new this compound inhibitors with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of N-cyclohexyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves several steps. The starting materials are cyclohexylamine, 4-methoxybenzenesulfonyl chloride, and 3-propyl-1,2,4-oxadiazole-5-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, and a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
The anti-tumor activity of N-cyclohexyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been extensively studied in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including renal cell carcinoma, breast cancer, and glioblastoma. In addition, it has been tested in animal models of cancer, where it has demonstrated significant anti-tumor effects.
Propiedades
IUPAC Name |
N-cyclohexyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-3-7-17-19-18(25-20-17)15-12-14(10-11-16(15)24-2)26(22,23)21-13-8-5-4-6-9-13/h10-13,21H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWMXDQXEQLXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NC3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

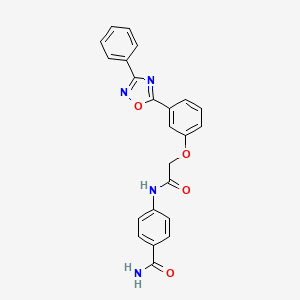
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7707389.png)

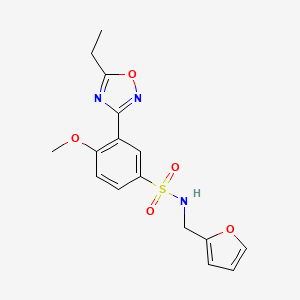

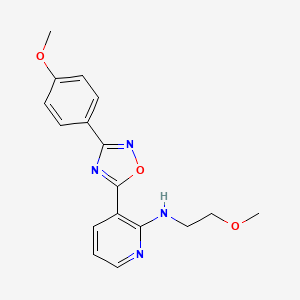
![8-bromo-N-(2,4-dimethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7707441.png)
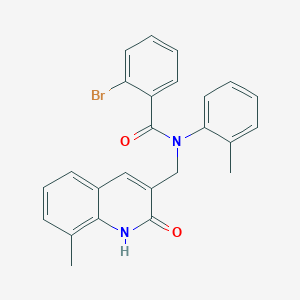
![3-(4-fluorophenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707457.png)
![1-[2-[(2,6-Dichlorophenyl)methylsulfanyl]ethyl]-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7707462.png)
![1-(benzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7707468.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide](/img/structure/B7707470.png)
